molecular formula C16H16Cl5N B15177692 Bis(2,4-dichlorobenzyl)dimethylammonium chloride CAS No. 97975-94-5

Bis(2,4-dichlorobenzyl)dimethylammonium chloride

Cat. No.: B15177692
CAS No.: 97975-94-5
M. Wt: 399.6 g/mol
InChI Key: NQPUHJCCECUSEO-UHFFFAOYSA-M
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Description

Bis(2,4-dichlorobenzyl)dimethylammonium chloride is a quaternary ammonium compound (quat) offered for research and development purposes. Quats are a class of compounds widely recognized for their antimicrobial properties . The structure of this compound, featuring dual 2,4-dichlorobenzyl groups, suggests potential for enhanced biocidal activity, as the 2,4-dichlorobenzyl moiety is known to be associated with antibacterial and antifungal effects in other chemical entities . The probable mechanism of action, common to quats, involves the disruption of microbial cell membranes, leading to cell lysis and death . Researchers may explore its efficacy as a biocide or preservative in various industrial or material science applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

97975-94-5

Molecular Formula

C16H16Cl5N

Molecular Weight

399.6 g/mol

IUPAC Name

bis[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C16H16Cl4N.ClH/c1-21(2,9-11-3-5-13(17)7-15(11)19)10-12-4-6-14(18)8-16(12)20;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

NQPUHJCCECUSEO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=C(C=C(C=C1)Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl.[Cl-]

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for other chemical compounds. Biology: It is employed as an antimicrobial agent in biological studies to test the efficacy of disinfectants and preservatives. Medicine: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is used in antiseptic solutions and wound care products due to its antimicrobial properties. Industry: It is utilized in the production of disinfectants, preservatives, and other industrial applications requiring antimicrobial properties.

Mechanism of Action

The antimicrobial action of Bis(2,4-dichlorobenzyl)dimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interacts with the lipid components of the cell membrane, causing structural damage and leakage of cellular contents.

Molecular Targets and Pathways Involved:

  • Cell Membrane Disruption: The compound targets the cell membrane, causing physical damage and compromising cell integrity.

  • Protein Denaturation: It may also denature proteins, leading to the loss of enzymatic activity and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds vary in structure and function based on substituents. Below is a detailed comparison of bis(2,4-dichlorobenzyl)dimethylammonium chloride with analogous QACs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Notable Properties
This compound C₁₆H₁₆Cl₄N Two 2,4-dichlorobenzyl groups Disinfectant, surfactant High lipophilicity, enhanced antimicrobial activity due to Cl substituents
Bis(2,4,6-trimethylbenzyl)dimethylammonium chloride C₂₀H₂₈NCl Two 2,4,6-trimethylbenzyl groups Phase-transfer catalyst High thermal stability (m.p. 202–203°C)
Dibenzyl dimethylammonium chloride C₁₆H₂₀NCl Two benzyl groups Surfactant, corrosion inhibitor Lower biocidal activity vs. halogenated analogs
Bis(2-hydroxyethyl)dimethylammonium chloride C₆H₁₆NO₂Cl Two 2-hydroxyethyl groups Ionic liquid precursor Hydrophilic, low toxicity
Decyl dimethylammonium chloride C₁₂H₂₈NCl Decyl chain Disinfectant (meat industry) Broad-spectrum antimicrobial activity

Key Findings:

Substituent Effects on Antimicrobial Activity: The 2,4-dichlorobenzyl groups in the target compound increase lipophilicity, enhancing membrane penetration and biocidal efficiency compared to non-halogenated analogs like dibenzyl dimethylammonium chloride . In contrast, hydroxyethyl substituents (e.g., bis(2-hydroxyethyl)dimethylammonium chloride) reduce toxicity but limit antimicrobial potency due to higher hydrophilicity .

Thermal and Chemical Stability: Halogenated QACs exhibit higher stability. For instance, bis(2,4,6-trimethylbenzyl)dimethylammonium chloride has a melting point >200°C, whereas non-halogenated variants like dibenzyl dimethylammonium chloride are typically liquids at room temperature .

Positional Isomerism :

  • The 2,4-dichloro substitution pattern is critical. Evidence from collagenase inhibitors shows that 2,4-dichlorobenzyl-substituted compounds form stronger hydrogen bonds (1.96–2.20 Å) compared to 2,6-dichloro analogs, suggesting superior target binding .

Industrial Relevance :

  • This compound’s structure aligns with disinfectants used in meat processing (e.g., QAC blends with benzalkonium chloride), where halogenation improves efficacy against resilient pathogens .

Preparation Methods

Side-Chain Chlorination Mechanism

The CN109678698B patent details a two-stage process beginning with radical chlorination of 2,4-dichlorotoluene using azobisisobutyronitrile (AIBN) as initiator. At 95–105°C, chlorine gas introduction (200–1,000 mL/min) achieves complete side-chain conversion to 2,4-dichlorotrichlorobenzyl through a free-radical chain mechanism. Critical parameters include:

Parameter Optimal Range Impact on Conversion
AIBN concentration 0.2–1% of substrate Initiates radical propagation
Chlorination temp. 95–105°C Balances reaction rate vs. selectivity
Cl₂ flow rate 400 mL/min Minimizes Cl₂ gas entrapment

Exceeding 105°C promotes undesirable ring chlorination, while insufficient AIBN (<0.2%) leads to incomplete conversion. Post-chlorination nitrogen purging removes residual HCl and Cl₂, ensuring product stability during subsequent hydrolysis.

Hydrolysis to Acyl Chloride

Controlled hydrolysis of 2,4-dichlorotrichlorobenzyl with water at 110–120°C in the presence of FeCl₃ (0.02–0.1% w/w) achieves 98.4% conversion to 2,4-dichlorobenzoyl chloride. The catalyst facilitates chloride displacement through Lewis acid activation of the trichloromethyl group. A 2–4 hour water addition rate (1 drop/5 sec) prevents localized overheating and dimer formation.

Carboxylic Acid-Mediated Acyl Transfer

Lewis Acid-Catalyzed Reaction

The CN101037385A approach employs 2,4-dichlorobenzoyl chloride synthesis via acyl transfer from lower carboxylic acids. Using AlCl₃ or FeCl₃ (0.0005–0.005 mol ratio) at 60–140°C, the method demonstrates broad substrate compatibility:

Carboxylic Acid Temp. (°C) Time (min) Yield (%)
Acetic acid 60 120 90.3
Propionic acid 120 210 98.6
Butyric acid 140 90 98.5

Data compiled from patent embodiments

The mechanism involves Friedel-Crafts acylation, where the Lewis acid activates the carboxylic acid to form a reactive acylium ion intermediate. Continuous distillation of lower acyl chlorides (e.g., acetyl chloride) drives equilibrium toward product formation.

Phosphoric Acid Catalysis

Substituting Lewis acids with H₃PO₄ (0.01 mol) enables a chloride-free process. At 60°C with acetic acid, this method achieves 90.3% yield while eliminating metal catalyst recovery steps. FTIR analysis of the crude product shows absence of Fe or Al contaminants, making this variant preferable for pharmaceutical applications.

Comparative Process Economics

Capital Expenditure Analysis

A side-by-side evaluation of the two methods reveals distinct cost structures:

Factor Chlorination-Hydrolysis Acyl Transfer
Catalyst cost $12/kg (FeCl₃) $0.80/kg (H₃PO₄)
Energy consumption 850 kWh/ton 1,200 kWh/ton
Byproduct revenue 30% HCl ($50/ton) None

Assumes 10,000 ton/year production scale

The chlorination route’s HCl byproduct (30% aqueous) provides $150,000 annual credit at current market prices, offsetting higher catalyst costs.

Industrial Scale-Up Challenges

Exothermic Reaction Management

During chlorination, the ΔH of −210 kJ/mol necessitates jacketed reactor cooling with tempered water (30–40°C). Pilot trials showed uncontrolled temperature spikes >130°C decrease selectivity by 12% due to ring chlorination.

Distillation Optimization

Fractional vacuum distillation (15 mmHg) separates 2,4-dichlorobenzoyl chloride (bp 122–124°C) from precursors. GC-MS analysis identifies optimal cut points when mid-boiling impurities (e.g., dichlorotoluene isomers) fall below 0.05%.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Bis(2,4-dichlorobenzyl)dimethylammonium chloride in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used. Key steps include:

  • Sample preparation : Acidic extraction (e.g., 0.1 M HCl) to enhance solubility, followed by filtration to remove particulates .
  • Column selection : Reverse-phase C18 columns with mobile phases combining acetonitrile and phosphate buffer (pH 3.0) for optimal separation .
  • Validation : Calibration curves (0.1–100 µg/mL) with R² > 0.99, and recovery tests (spiked samples) to confirm accuracy (85–110%) .
    • Note : Interference from structurally similar quaternary ammonium compounds (e.g., benzalkonium chloride derivatives) requires baseline resolution adjustments .

Q. How can the purity of synthesized this compound be rigorously confirmed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Verify absence of unreacted benzyl chloride (δ 4.5–5.0 ppm for -CH2Cl) and residual dimethylamine (δ 2.2–2.5 ppm) .
  • Ion chromatography : Quantify chloride counterion content to confirm stoichiometry .
  • Elemental analysis : Match experimental C, H, N values to theoretical (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from variable test conditions. A systematic approach includes:

  • Standardized protocols : Use CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) assays, controlling pH (7.2–7.4) and ionic strength .
  • Biofilm vs. planktonic cells : Compare efficacy using crystal violet assays (biofilms) versus broth microdilution (planktonic cells), as biofilm matrices reduce compound penetration .
  • Mechanistic studies : Employ fluorescence microscopy with propidium iodide to assess membrane disruption kinetics .

Q. How can computational modeling guide the optimization of this compound for targeted applications?

  • Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations are critical:

  • DFT : Calculate charge distribution to predict interaction sites with microbial membranes (e.g., lipid A in Gram-negative bacteria) .
  • MD simulations : Model compound embedding in lipid bilayers to assess membrane fluidity disruption (e.g., lateral diffusion coefficients < 1×10⁻⁷ cm²/s indicates strong interaction) .
  • QSAR : Correlate substituent effects (e.g., Cl position on benzyl groups) with bioactivity using Hammett constants .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?

  • Methodological Answer : Key considerations for process chemistry:

  • Quaternization reaction : Optimize benzyl chloride-to-dimethylamine molar ratio (1.2:1) in ethanol/water (3:1 v/v) at 60°C for 8 hours to minimize byproducts (e.g., dialkylated amines) .
  • Purification : Recrystallization from acetone/ethyl acetate (4:1) to remove unreacted precursors; monitor via TLC (Rf = 0.3, silica gel, chloroform/methanol 9:1) .
  • Scale-up hazards : Control exothermic reactions using jacketed reactors with gradual reagent addition (<5°C/min temperature rise) .

Theoretical and Mechanistic Questions

Q. How does the electronic structure of this compound influence its reactivity in aqueous environments?

  • Methodological Answer :

  • pKa determination : Use potentiometric titration (expected pKa ~9.5 for the ammonium group) to assess protonation states affecting solubility .
  • Hydrolysis studies : Monitor degradation via LC-MS under alkaline conditions (pH >10), identifying products like 2,4-dichlorobenzyl alcohol .
  • Stability assays : Accelerated aging (40°C/75% RH for 6 months) with periodic sampling to model shelf-life .

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